molecular formula C22H21ClN2OS2 B11590553 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11590553
M. Wt: 429.0 g/mol
InChI Key: WNISNVFGQFGUQT-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and phenyl groups. The final step involves the attachment of the 4-methylpiperidine-1-carbodithioate moiety.

    Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of 4-Methylpiperidine-1-Carbodithioate: This step involves the reaction of the quinoline derivative with 4-methylpiperidine-1-carbodithioate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid: Another quinoline derivative with similar structural features.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate: A closely related compound with a different carbodithioate group.

Uniqueness

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 4-methylpiperidine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN2OS2

Molecular Weight

429.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C22H21ClN2OS2/c1-14-9-11-25(12-10-14)22(27)28-20-19(15-5-3-2-4-6-15)17-13-16(23)7-8-18(17)24-21(20)26/h2-8,13-14H,9-12H2,1H3,(H,24,26)

InChI Key

WNISNVFGQFGUQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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